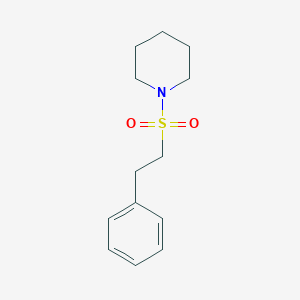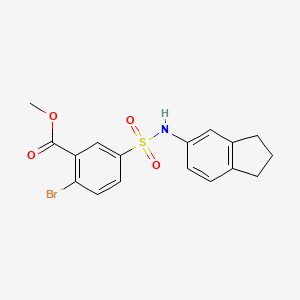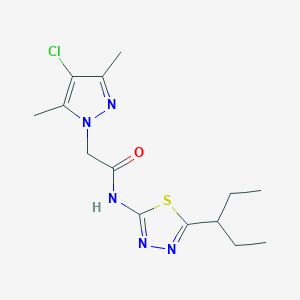![molecular formula C20H21N3O2S B7552243 2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B7552243.png)
2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(oxolan-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(oxolan-2-ylmethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as IMPY or IMPY-2 and is a member of the benzamide family of compounds. In
Mecanismo De Acción
The mechanism of action of IMPY-2 is not fully understood, but it is believed to involve the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death. Additionally, IMPY-2 has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects
IMPY-2 has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, IMPY-2 has been shown to have anti-inflammatory activity, which could make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, IMPY-2 has been shown to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using IMPY-2 in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, IMPY-2 has been shown to be relatively non-toxic to normal cells, which makes it a safer alternative to some other cancer drugs.
One of the limitations of using IMPY-2 in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in certain experiments. Additionally, the mechanism of action of IMPY-2 is not fully understood, which can make it difficult to interpret some experimental results.
Direcciones Futuras
There are a number of potential future directions for research involving IMPY-2. One area of research could be the development of new formulations of IMPY-2 that improve its solubility in aqueous solutions. Additionally, further research could be done to elucidate the mechanism of action of IMPY-2 and its potential applications in the treatment of inflammatory and neurodegenerative diseases. Finally, further research could be done to explore the potential of IMPY-2 in combination with other cancer drugs, in order to improve its effectiveness against cancer cells.
Métodos De Síntesis
The synthesis of IMPY-2 involves several steps, including the reaction of 2-bromo-1-(imidazo[1,2-a]pyridin-2-yl)methanethiol with oxirane-2-carboxylic acid methyl ester to form the intermediate 2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)oxirane-2-carboxylic acid methyl ester. This intermediate is then reacted with 4-aminobenzamide to produce the final product, 2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(oxolan-2-ylmethyl)benzamide.
Aplicaciones Científicas De Investigación
IMPY-2 has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer research. Studies have shown that IMPY-2 exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, IMPY-2 has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propiedades
IUPAC Name |
2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-20(21-12-16-6-5-11-25-16)17-7-1-2-8-18(17)26-14-15-13-23-10-4-3-9-19(23)22-15/h1-4,7-10,13,16H,5-6,11-12,14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKLATVFYBMQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2SCC3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(azepan-1-ylsulfonyl)-2-methoxy-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]benzamide](/img/structure/B7552171.png)
![2-anilino-N-[2-(cyclopentanecarbonylamino)ethyl]benzamide](/img/structure/B7552178.png)
![(4-Tert-butylphenyl)-[4-(4-methoxyphenyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7552181.png)
![1-[[2-[(5-Methyl-1-phenylpyrazole-3-carbonyl)amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7552193.png)
![3-methyl-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7552203.png)
![2-(diethylamino)-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]thieno[2,3-d][1,3]thiazole-5-carboxamide](/img/structure/B7552207.png)
![N-[2-morpholin-4-yl-2-[4-(trifluoromethyl)phenyl]ethyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B7552213.png)
![(E)-N-[3-[4-(dimethylamino)phenyl]propyl]-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide](/img/structure/B7552215.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(4-methoxyphenyl)propyl]propanamide](/img/structure/B7552223.png)
![Ethyl 1-[4-[[1-(pyridin-4-ylmethyl)pyrazol-3-yl]carbamoyl]phenyl]-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B7552226.png)

![N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7552260.png)
